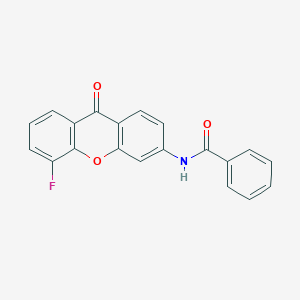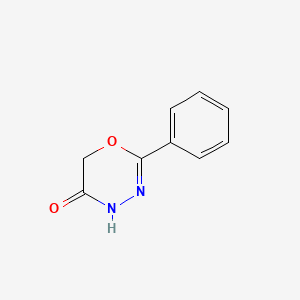
2-苯基-4H-1,3,4-恶二嗪-5(6H)-酮
描述
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Phthalazine-1,4-dione and has a molecular formula of C8H5N3O2.
科学研究应用
电子性质和超分子网络
Ţînţaş 等人 (2014 年) 的一项研究探索了新型 2,5-二取代 1,3,4-恶二嗪-6-酮及其前体的合成和表征。他们发现这些化合物的电子性质,包括 2-苯基-4H-1,3,4-恶二嗪-5(6H)-酮,主要取决于 2-芳基取代基。他们的研究还强调了通过强氢键和 C-H⋯π 接触形成三维超分子网络 (Ţînţaş 等人,2014 年)。
恶二嗪-6-酮在有机合成中的应用
Lim 等人 (2018 年) 描述了一种通过 1,3,4-恶二嗪-5(6H)-酮合成 1,3,4-恶二唑-2(3H)-酮的无金属方法。该方法涉及使用分子氧进行氧化羟基化和 C-C 键断裂,突出了 2-苯基-4H-1,3,4-恶二嗪-5(6H)-酮在有机合成中的应用 (Lim 等人,2018 年)。
抗菌和溶血活性
Gul 等人 (2017 年) 合成了一系列 2,5-二取代 1,3,4-恶二唑化合物,包括 2-苯基-4H-1,3,4-恶二嗪-5(6H)-酮的衍生物。他们评估了这些化合物的抗菌和溶血活性,发现对选定的微生物物种具有可变活性,因此表明了潜在的生物医学应用 (Gul 等人,2017 年)。
环加成反应
Padwa 和 Eisenbarth (1985 年) 对 2,5-二取代 1,3,4-恶二嗪-6-酮的合成进行了研究,包括 5-甲基-2-苯基-1,3,4-恶二嗪-6-酮的环加成反应。他们的工作有助于理解这些化合物在环加成反应中的化学行为,这在有机化学中是基础 (Padwa 和 Eisenbarth,1985 年)。
属性
IUPAC Name |
2-phenyl-4H-1,3,4-oxadiazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-13-9(11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHCFFMTBGZSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28669-17-2 | |
| Record name | 2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


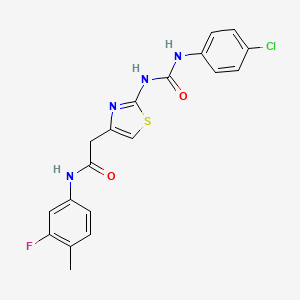
![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)
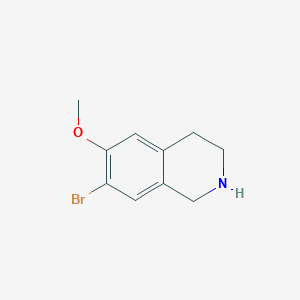
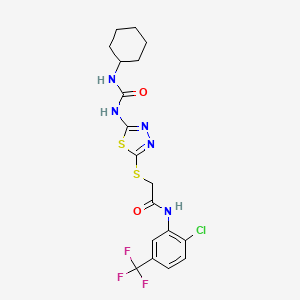
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)
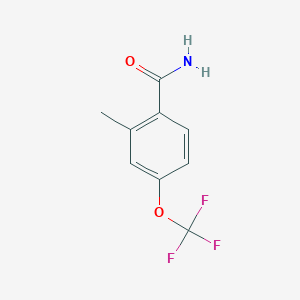
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)
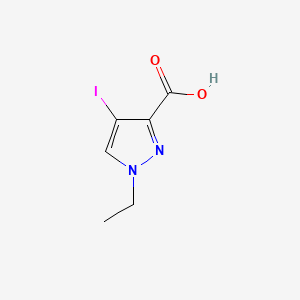
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)
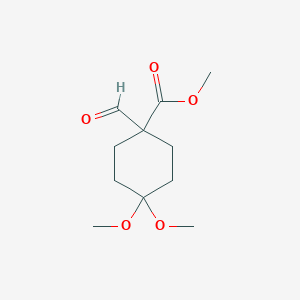
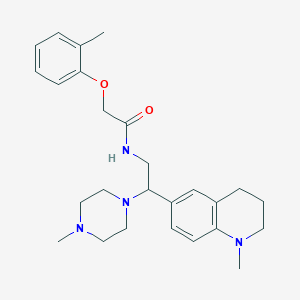
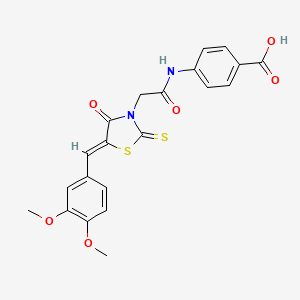
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
